Alisporivir intermediate-1
Overview
Description
Alisporivir intermediate-1 is a crucial intermediate compound utilized in the synthesis process of Alisporivir . Alisporivir is a therapeutic agent employed for the treatment of inflammatory and viral ailments . The molecular formula of Alisporivir intermediate-1 is C74H132N12O17 .
Molecular Structure Analysis
The molecular structure of Alisporivir intermediate-1 is complex. Its IUPAC name is quite long, indicating a complex structure with multiple functional groups . Unfortunately, the 3D structure generation is disallowed due to too many atoms .Scientific Research Applications
Hepatitis C Treatment
Alisporivir, as a cyclophilin inhibitor, has been significantly effective in treating Hepatitis C Virus (HCV) infections. It demonstrates pan-genotypic anti-HCV activity and exhibits a high barrier to viral resistance. Studies have explored its efficacy as interferon-free therapy, particularly in treatment-naïve patients infected with HCV genotypes 2 or 3. Alisporivir's combination with ribavirin has shown promising results in achieving sustained virological response in patients with early viral clearance (Pawlotsky et al., 2015).
Mitochondrial Dysfunction in HCV
Alisporivir has been identified to inhibit mitochondrial permeability transition by binding to cyclophilin D. This mechanism is significant in HCV treatment as the virus is known to affect mitochondrial function. Research indicates that alisporivir can prevent and even rescue HCV protein-mediated mitochondrial dysfunctions, offering new insights into the treatment of HCV-related liver disease (Quarato et al., 2012).
Potential COVID-19 Treatment
Recent studies have explored the use of alisporivir in treating COVID-19. Alisporivir's strong cyclophilin inhibition properties, which have shown effectiveness in various models of coronavirus infection, suggest it could be a viable treatment option for COVID-19 patients. This is particularly relevant due to the cyclophilin dependency in the life cycle of many coronaviruses, including SARS-CoV-2 (Pawlotsky, 2020).
Host-Targeting Antiviral Agent
As a host-targeting antiviral agent, alisporivir targets host proteins critical for HCV replication. It provides a high barrier for the development of viral resistance, making it a promising candidate for future interferon-free regimens in HCV treatment (Gallay & Lin, 2013).
Antiviral Effectiveness and Resistance Mechanisms
Studies have focused on understanding the antiviral effectiveness of alisporivir and mechanisms of resistance. For instance, mutations in the HCV NS5A domain have been identified as a factor contributing to drug resistance, emphasizing the need for multiple mutations for significant resistance (Garcia-Rivera et al., 2012).
Broader Antiviral Applications
Alisporivir's efficacy extends beyond HCV, with research suggesting its potential in treating other viral infections like MERS and SARS-coronavirus. However, its effectiveness varies across different virus strains, highlighting the need for further exploration of Cyp inhibitors as host-directed antiviral agents (de Wilde et al., 2016).
properties
IUPAC Name |
methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H132N12O17/c1-32-35-36-47(16)61(102-51(20)87)60(65(92)77-52(33-2)68(95)79(24)40-56(88)101-31)85(30)72(99)59(46(14)15)84(29)70(97)55(39-43(8)9)83(28)69(96)54(38-42(6)7)82(27)66(93)49(18)76-62(89)48(17)75-63(90)53(37-41(4)5)81(26)71(98)57(44(10)11)78-64(91)58(45(12)13)86(34-3)67(94)50(19)80(25)73(100)103-74(21,22)23/h32,35,41-50,52-55,57-61H,33-34,36-40H2,1-31H3,(H,75,90)(H,76,89)(H,77,92)(H,78,91)/b35-32+/t47-,48+,49-,50-,52+,53+,54+,55+,57+,58+,59+,60+,61-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXXMOVYUECHI-FNVMUSLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(CC)C(=O)C(C)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(CC)C(=O)[C@@H](C)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H132N12O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alisporivir intermediate-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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